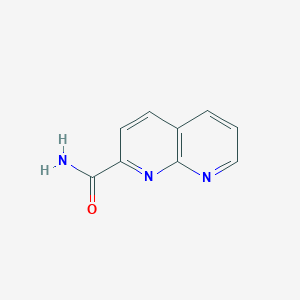

1,8-Naphthyridine-2-carboxamide

Description

Properties

CAS No. |

289677-07-2 |

|---|---|

Molecular Formula |

C9H7N3O |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

1,8-naphthyridine-2-carboxamide |

InChI |

InChI=1S/C9H7N3O/c10-8(13)7-4-3-6-2-1-5-11-9(6)12-7/h1-5H,(H2,10,13) |

InChI Key |

JKNBCQYLFYHBHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Friedlander Condensation for Core Naphthyridine Synthesis

The Friedlander reaction remains a cornerstone for constructing the 1,8-naphthyridine core. A landmark study demonstrated the gram-scale synthesis of 2-methyl-1,8-naphthyridine in water using choline hydroxide (ChOH) as a biocompatible ionic liquid catalyst . This method avoids toxic metals and organic solvents, achieving 99% yield under mild conditions (50°C, 6 hours). The catalytic cycle involves hydrogen bonding between ChOH and reactants, as confirmed by density functional theory (DFT) calculations .

Procedure :

-

Combine 2-aminopyridine derivatives (e.g., 2-amino-6-methylpyridine) with active methylene carbonyl compounds (e.g., acetylacetone) in water.

-

Add ChOH (1 mol%) and stir under nitrogen at 50°C.

This approach is scalable and eco-friendly but requires subsequent functionalization to introduce the carboxamide group.

Acid-Catalyzed Cyclization for Direct Amine Intermediate Synthesis

A patent by CN105399739A details a one-step synthesis of 1,8-naphthyridin-2-amine, a key precursor for carboxamide derivatives . The method uses 2,6-diaminopyridine (DAP) and 1,1,3,3-tetramethoxypropane in acidic media (acetic acid, sulfuric acid, or phosphoric acid) at 45–75°C for 30–40 minutes .

Optimized Conditions :

-

Acid-to-DAP ratio : 3–10 mL/g

-

Molar ratio (tetramethoxypropane:DAP) : 0.5–1.5:1

This intermediate can be acylated to form the carboxamide. For example, reacting 1,8-naphthyridin-2-amine with acyl chlorides in tetrahydrofuran (THF) with triethylamine yields target carboxamides.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Gould-Jacobs Cyclization

This method constructs the 1,8-naphthyridine core through condensation and thermal cyclization:

-

Step 1 : 2-Aminopyridine reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

-

Step 2 : Cyclization at 250°C in diphenyl ether yields ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate .

-

Applications : Modifies the C3 position for carboxylate derivatives, crucial for DNA intercalation studies .

Suzuki Coupling

-

Substrates : 3-Bromo-1,8-naphthyridine-2-carboxamide reacts with boronic acids (e.g., furan-3-boronic acid).

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

-

Outcome : Introduces aryl/heteroaryl groups at C3, enabling diversity for anticancer agents .

Pictet-Spengler Reaction

-

Substrates : 3-Aryl-1,8-naphthyridine-2-carboxamide reacts with aldehydes (e.g., benzaldehyde).

-

Conditions : TFA, CH₂Cl₂, RT.

-

Outcome : Forms tetracyclic derivatives (e.g., thieno/furo-naphthyridines) with enhanced bioactivity .

Table 2: Functionalization of 1,8-Naphthyridine-2-carboxamide

| Reaction Type | Reagents/Conditions | Product Modifications | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | C3-aryl/heteroaryl substitution | 70–85 |

| Pictet-Spengler | Aldehyde, TFA, CH₂Cl₂ | Tetracyclic annulated derivatives | 60–75 |

Biological Activity-Driven Modifications

-

Anti-Inflammatory Derivatives : Introducing N-(2-methoxyphenyl) or N-(trifluoromethyl) groups at the carboxamide position (e.g., HSR2104) suppresses TLR4/MyD88/NF-κB signaling, reducing pro-inflammatory mediators (NO, TNF-α) .

-

Anticancer Agents : C3-substituted derivatives (e.g., 10c , 8d ) exhibit IC₅₀ values <2 μM against MCF7 cells via DNA intercalation .

Mechanistic Insights

-

Hydrogen Bonding : ChOH-IL enhances Friedlander reaction efficiency by stabilizing transition states through O–H···N and C–H···O interactions .

-

ROS Scavenging : Carboxamide derivatives like HSR2104 attenuate intracellular ROS, linking chemical structure to anti-inflammatory efficacy .

This synthesis and functionalization toolkit underscores this compound’s versatility, enabling tailored derivatives for therapeutic and material applications. Future directions include exploring green catalytic systems and in vivo mechanistic studies.

Scientific Research Applications

Biological Activities

1,8-Naphthyridine derivatives are known for a wide range of biological activities, making them valuable scaffolds in drug development. Key applications include:

- Antimicrobial Activity : These compounds exhibit potent antibacterial properties, especially when used in combination with existing antibiotics. For instance, studies have shown that 1,8-naphthyridine derivatives enhance the efficacy of fluoroquinolone antibiotics against multi-resistant bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli .

- Anticancer Properties : The anticancer potential of 1,8-naphthyridine derivatives is significant. They act through various mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of key enzymes like topoisomerases and protein kinases . Recent findings indicate that specific derivatives can inhibit tumor growth by interfering with DNA replication and angiogenesis .

- Anti-inflammatory Effects : Recent studies have highlighted the anti-inflammatory properties of 1,8-naphthyridine-2-carboxamide derivatives. For example, a novel derivative demonstrated the ability to reduce the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-treated microglial cells, suggesting potential applications in neurodegenerative diseases .

- Neurological Applications : Compounds in this class have shown promise in treating neurological disorders such as Alzheimer's disease and multiple sclerosis. They may modulate immune responses and inhibit neuroinflammation via pathways involving Toll-like receptors and nuclear factor-kappa B .

Case Study 1: Enhancement of Antibiotic Activity

A study investigated the effect of 1,8-naphthyridine derivatives on antibiotic resistance. The results showed that these compounds significantly reduced MICs for resistant strains when combined with fluoroquinolones, suggesting a practical application in overcoming antibiotic resistance .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on neuroinflammation, a specific derivative (HSR2104) was evaluated for its effects on microglial cells. It was found to inhibit LPS-induced inflammatory responses effectively by down-regulating pro-inflammatory cytokines and signaling pathways involved in inflammation .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1,8-naphthyridine-2-carboxamide involves the modulation of various molecular targets and pathways. For instance, it has been shown to inhibit the nuclear translocation of nuclear factor-κB (NF-κB) through the suppression of inhibitor kappa Bα phosphorylation . Additionally, it reduces the expression of Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88), which are upstream regulators of the NF-κB signaling pathway . This results in the attenuation of inflammatory responses and cell migration, making it a potential therapeutic agent for neurodegenerative disorders .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Findings :

- Ortho-substituted derivatives (e.g., HSR2104) showed superior activity compared to meta- or para-substituted analogs due to enhanced steric and electronic interactions with target proteins .

- The methoxy group in HSR2104 improved solubility and hydrogen-bonding capacity, contributing to its lower IC50 values .

- Electron-withdrawing groups (e.g., trifluoromethyl in HSR2107) were less effective, suggesting that electron-donating substituents optimize anti-inflammatory activity .

Mechanism of Action Comparison

TLR4/MyD88/NF-κB Pathway Inhibition

- HSR2104: Suppresses TLR4 and MyD88 expression, inhibits IκBα phosphorylation, and blocks NF-κB nuclear translocation, reducing iNOS and COX-2 levels .

- TAK-242 (TLR4 inhibitor) : Directly binds to TLR4 but lacks structural versatility for multi-target effects, unlike HSR2104 .

ROS Scavenging

Toxicity and Selectivity

- Comparison with Other Scaffolds: Isoquinoline-1-carboxamides: Similar anti-inflammatory activity but higher cytotoxicity (IC50 > 50 µM for cell viability) . Tetrahydroquinolines: Moderate NF-κB inhibition but poor ROS suppression compared to naphthyridine derivatives .

Pharmacokinetic and Structural Advantages

- The naphthyridine core enhances metabolic stability compared to simpler heterocycles like pyridine or quinoline .

- HSR2104 vs. Dichotomine B : While both inhibit TLR4, HSR2104’s methoxy group improves blood-brain barrier permeability, a critical factor for neuroinflammatory targets .

Biological Activity

1,8-Naphthyridine-2-carboxamide and its derivatives have garnered significant attention in recent years due to their diverse biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, focusing on research findings, case studies, and synthesized derivatives.

Overview of this compound

This compound is a heterocyclic compound characterized by a naphthyridine core with a carboxamide functional group. Its structural features contribute to various pharmacological activities. Recent studies have synthesized several derivatives of this compound to enhance its biological efficacy.

Anti-Inflammatory Activity

One of the most notable biological activities of this compound derivatives is their anti-inflammatory effect. A specific derivative, HSR2104 (N-(2-methoxyphenyl)naphthyridine-2-carboxamide), was found to exhibit potent anti-inflammatory properties in lipopolysaccharide (LPS)-treated BV2 microglial cells. The study revealed that HSR2104 significantly inhibited the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) .

The anti-inflammatory action of HSR2104 is mediated through several pathways:

- Suppression of Reactive Oxygen Species (ROS) : HSR2104 reduced intracellular ROS levels, which are often elevated during inflammatory responses.

- Inhibition of NF-κB Signaling : The compound inhibited the phosphorylation of inhibitor kappa B alpha (IκBα), preventing the nuclear translocation of NF-κB, a key transcription factor in inflammation.

- Downregulation of TLR4/MyD88 Pathway : HSR2104 decreased the expression levels of Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88), indicating its role in modulating this signaling pathway .

Anticancer Activity

Research has also highlighted the potential anticancer properties of 1,8-naphthyridine derivatives. Various compounds have demonstrated cytotoxic effects against different cancer cell lines. For instance, specific derivatives showed high cytotoxicity against breast cancer and lung cancer cell lines . The mechanisms through which these compounds exert their anticancer effects include:

- Induction of Apoptosis : Several derivatives trigger apoptotic pathways in cancer cells.

- Inhibition of Topoisomerase : Some compounds act as topoisomerase inhibitors, disrupting DNA replication and repair processes in cancer cells .

Antimicrobial Activity

The antimicrobial potential of 1,8-naphthyridine derivatives has been explored extensively. Studies have shown that these compounds exhibit activity against various bacterial strains. Notably:

- Synergistic Effects with Antibiotics : Certain derivatives enhance the efficacy of existing antibiotics against resistant strains. For example, combinations with fluoroquinolones resulted in significantly reduced minimum inhibitory concentrations (MICs) against multi-resistant bacterial strains like E. coli and S. aureus .

Summary of Biological Activities

The following table summarizes the biological activities associated with various derivatives of this compound:

| Activity | Compound/Derivative | Effect | Mechanism |

|---|---|---|---|

| Anti-inflammatory | HSR2104 | Inhibits NO, TNF-α, IL-6 production | Suppresses ROS; inhibits NF-κB signaling |

| Anticancer | Various derivatives | Cytotoxicity against cancer cell lines | Induces apoptosis; inhibits topoisomerase |

| Antimicrobial | 1,8-Naphthyridine Derivatives | Enhances antibiotic activity | Synergistic effects with fluoroquinolones |

Case Studies

Several case studies have demonstrated the effectiveness and potential applications of 1,8-naphthyridine derivatives:

- HSR2104 in Neuroinflammation : This study illustrated how HSR2104 could be beneficial in managing neuroinflammatory conditions by targeting microglial activation pathways .

- Cytotoxicity Profile : A series of synthesized naphthyridine derivatives were evaluated for their cytotoxic effects on various cancer cell lines. Compounds exhibited varying degrees of effectiveness depending on their structural modifications .

Q & A

Q. What are the most reliable synthetic routes for 1,8-naphthyridine-2-carboxamide derivatives, and how do reaction conditions influence yield and purity?

The Gould-Jacobs reaction and Friedlander condensation are widely used for synthesizing 1,8-naphthyridine cores. For example:

- Gould-Jacobs method : Cyclization of 2-aminopyridine with ethoxymethylenemalonate under reflux in phenoxy ether yields ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, followed by N-alkylation and hydrolysis to generate carboxylic acid intermediates .

- Friedlander reaction : Ionic liquid-catalyzed condensation of 2-aminopyridine derivatives with ketones provides regioselective 1,8-naphthyridines, with yields influenced by solvent polarity and temperature .

- Key considerations : Optimize alkylation steps (e.g., using NaH in anhydrous DMF) to avoid side reactions. Hydrolysis conditions (e.g., 10% NaOH) must balance reaction time to prevent over-degradation .

Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry and substituent positions?

- Spectroscopic techniques :

- 1H NMR : Aromatic protons in the naphthyridine ring appear as distinct doublets (e.g., δ 8.02–9.15 ppm for H2 and H7 positions) .

- IR spectroscopy : Confirm carbonyl groups (C=O stretch at ~1686 cm⁻¹ for carboxamides) and amine/amide N-H stretches (~3112 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 423 for chlorinated derivatives) validate molecular formulas .

- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for isomers with similar spectroscopic profiles .

Advanced Research Questions

Q. What mechanisms underlie the anti-inflammatory activity of this compound derivatives in microglial cells?

- TLR4/NF-κB pathway inhibition : Derivatives like HSR2104 suppress LPS-induced ROS generation, reducing TLR4 and MyD88 expression. This blocks IκBα phosphorylation, preventing NF-κB nuclear translocation and downstream pro-inflammatory mediators (e.g., TNF-α, IL-6) .

- Experimental validation : Use luciferase reporter assays for NF-κB activity and Western blotting for TLR4/MyD88 protein levels. Compare results with TLR4 inhibitors (e.g., TAK-242) to confirm specificity .

Q. How do substituent modifications (e.g., halogenation, morpholine rings) affect the bioactivity and pharmacokinetic properties of 1,8-naphthyridine-2-carboxamides?

- Antitumor activity : Chlorine or trifluoromethyl groups at position 7 enhance DNA gyrase inhibition, as seen in 7-substituted derivatives (IC₅₀ < 1 μM in some cancer cell lines) .

- ADMET optimization : Morpholine or pyrrolidine substituents improve solubility (cLogP < 3) and reduce hepatic toxicity in vitro. Use PASS software to predict pharmacological activity (Pa > 0.7 for "probable activity") .

Q. What computational tools are effective for predicting the drug-likeness and target interactions of 1,8-naphthyridine-2-carboxamides?

- In silico screening :

- Validation : Cross-check with in vitro assays (e.g., PAMPA for permeability) to resolve discrepancies between predicted and experimental data .

Q. How can researchers address contradictions in reported biological activities of structurally similar 1,8-naphthyridine derivatives?

- Case study : While HSR2104 shows potent anti-inflammatory activity in BV2 cells , some analogues exhibit weak effects due to poor cellular uptake.

- Resolution strategies :

Methodological Considerations

Q. What are best practices for optimizing reaction yields in multi-step syntheses of 1,8-naphthyridine-2-carboxamides?

Q. How should researchers design in vivo studies to evaluate the neuroprotective potential of 1,8-naphthyridine-2-carboxamides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.